Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Description
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13-14-10-7-5-4-6-9(10)12(17)15(13)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
NLWRMXZMPLKRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Classical Nucleophilic Substitution Approach
This two-step method involves synthesizing 2-mercapto-3-methylquinazolin-4(3H)-one followed by alkylation with ethyl chloroacetate.
Step 1: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one
Anthranilic acid reacts with methyl isothiocyanate in ethanol under reflux, catalyzed by triethylamine. The reaction proceeds via cyclization, forming the quinazolinone core:
$$
\text{Anthranilic acid} + \text{Methyl isothiocyanate} \xrightarrow{\text{Et}_3\text{N, EtOH, reflux}} \text{2-Mercapto-3-methylquinazolin-4(3H)-one}
$$
Key Conditions :
- Solvent: Absolute ethanol
- Catalyst: Triethylamine (3.0 mL per 0.1 mol anthranilic acid)
- Temperature: Reflux (78–80°C)
- Yield: 75–80%
Step 2: Alkylation with Ethyl Chloroacetate
The thiolate form of 2-mercapto-3-methylquinazolin-4(3H)-one reacts with ethyl chloroacetate in alkaline conditions:
$$
\text{2-Mercapto-3-methylquinazolin-4(3H)-one} + \text{Ethyl chloroacetate} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}
$$
Optimization Insights :
Copper-Catalyzed Cyclization Method
A one-pot synthesis leveraging copper(II) acetate and microwave irradiation achieves higher regioselectivity:
$$
\text{Methyl 2-isocyanobenzoate} + \text{Methylamine} \xrightarrow{\text{Cu(OAc)}2, \text{Et}3\text{N, MW}} \text{3-Methylquinazolin-4(3H)-one} \xrightarrow{\text{Ethyl chloroacetate}} \text{Target Compound}
$$
Key Conditions :
- Catalyst: Cu(OAc)₂·H₂O (5 mol%)
- Base: Triethylamine
- Temperature: Microwave irradiation at 150°C
- Yield: 65–70%
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Catalytic Efficiency
Copper(II) acetate reduces side reactions (e.g., N-formylation) by coordinating to the isocyanide nitrogen, facilitating cyclization.
Analytical Characterization and Spectral Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
The quinazolinone ring forms a dihedral angle of 86.83° with the methyl group, and Hirshfeld analysis confirms H⋯H (48.4%) and O⋯H (18.7%) interactions.
Comparative Analysis of Synthesis Methods
| Parameter | Classical Method | Copper-Catalyzed Method |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Reaction Time | 6–8 h | 20–30 min |
| Catalyst | None | Cu(OAc)₂·H₂O |
| Byproducts | Minimal | Trace N-formylation |
| Scalability | High | Moderate |
Applications and Derivatives
The target compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The sulfur atom in the compound can also form strong interactions with metal ions, which may contribute to its antimicrobial activity.
Comparison with Similar Compounds
Research Findings and Trends
Green Synthesis : DES-based methods are emerging as sustainable alternatives to DMF, achieving comparable yields without catalysts .
Structural Optimization: Introducing electron-withdrawing groups (e.g., halogens) at the 3-position enhances bioactivity, as seen in dichlorophenoxy derivatives .
Crystallography: SHELX software aids in resolving planar quinazolinone structures, confirming intermolecular interactions (e.g., C–H···O) critical for crystal packing .
Biological Activity
Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | Ethyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate |
| InChI | InChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13... |
| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C |
Anticancer Properties
Research indicates that compounds in the quinazolinone family exhibit significant anticancer activity. This compound has been tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro studies have shown that this compound can inhibit cell proliferation, with IC50 values indicating effective doses for tumor suppression. For instance, one study reported an IC50 of 0.52 μM against HCT116 cells, demonstrating potent anticancer activity .
Antimicrobial Activity
The compound also possesses notable antimicrobial properties. It has been evaluated for its effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For example, it may inhibit the activity of protein kinases that are crucial for cancer cell growth.
Case Studies
Several studies have highlighted the potential of this compound in preclinical settings:
- Antitumor Activity : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : In another investigation, the compound was tested against drug-resistant bacterial strains, showing effectiveness where conventional antibiotics failed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
